

# (Butylamino)acetonitrile physical and chemical properties

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## Compound of Interest

Compound Name: (Butylamino)acetonitrile

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An In-depth Technical Guide to **(Butylamino)acetonitrile**: Physical and Chemical Properties

## Abstract

**(Butylamino)acetonitrile**, an  $\alpha$ -aminonitrile, is a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and synthetic applications. Detailed experimental protocols for its synthesis via the Strecker reaction are presented, along with graphical representations of the reaction mechanism and experimental workflow to aid researchers, scientists, and drug development professionals in its effective utilization.

## Chemical Identity

**(Butylamino)acetonitrile** is an organic compound containing both a secondary amine and a nitrile functional group. Its chemical identity is well-defined by various nomenclature and registry systems.

Identifier	Value
IUPAC Name	2-(Butylamino)acetonitrile
CAS Number	3010-04-6[1]
EC Number	221-132-7
Linear Formula	CH3(CH2)3NHCH2CN
SMILES	CCCCNCC#N
InChI	1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3[1]
InChIKey	SPMMZKAWNAPJM-UHFFFAOYSA-N[1]

## Physical and Chemical Properties

The physical and chemical properties of **(Butylamino)acetonitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C6H12N2	[1][2][3]
Molecular Weight	112.17 g/mol	[1][2]
Appearance	Colorless liquid	
Boiling Point	85 °C at 9 mmHg	[2]
Density	0.891 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.434	[2]
logP (Octanol/Water Partition Coefficient)	-0.54 (Predicted)	[4]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **(Butylamino)acetonitrile**.

- Infrared (IR) Spectroscopy: The IR spectrum of **(Butylamino)acetonitrile** exhibits characteristic absorption bands for the N-H and C≡N functional groups. The NIST WebBook and other sources provide reference spectra.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR data would provide detailed information about the carbon-hydrogen framework of the molecule.

## Reactivity and Synthetic Applications

**(Butylamino)acetonitrile** is primarily utilized as a synthetic intermediate. Its reactivity is centered around the amino and nitrile functionalities.

A key application is in the Strecker synthesis of α-amino acids.[\[7\]](#) In this reaction, an aldehyde or ketone reacts with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. **(Butylamino)acetonitrile** can be considered as being formed from the reaction of butylamine, formaldehyde, and a cyanide source.[\[7\]](#) It can serve as a building block for the synthesis of more complex molecules, particularly N-butyl substituted α-amino acids and their derivatives.[\[7\]](#)

## Experimental Protocols

The following is a generalized experimental protocol for the formation of an α-aminonitrile, a class of compounds to which **(butylamino)acetonitrile** belongs, via the Strecker reaction.[\[7\]](#)

Materials:

- Aldehyde (1.0 eq)
- Dibutylamine (1.0 eq)
- Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

- Anhydrous magnesium sulfate or sodium sulfate
- Standard glassware for organic synthesis

Procedure:

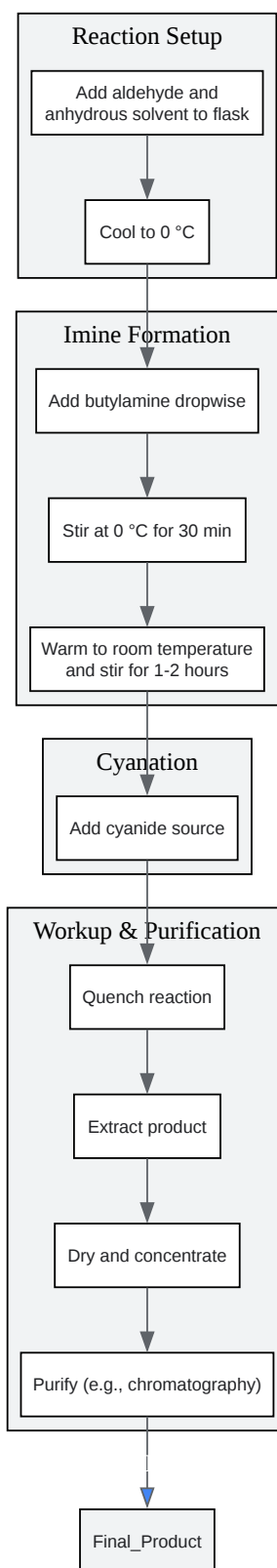
- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.
- Cool the mixture to 0 °C in an ice bath.
- Add dibutylamine dropwise to the stirred solution.
- If a catalyst is used, it should be added at this stage.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Warm the reaction to room temperature and continue stirring for an additional 1-2 hours to facilitate imine formation.
- The subsequent addition of a cyanide source would lead to the formation of the  $\alpha$ -aminonitrile.

## Visualizations

### Plausible Synthetic Pathway: Strecker Reaction

Caption: Plausible synthetic pathway for **(Butylamino)acetonitrile**.

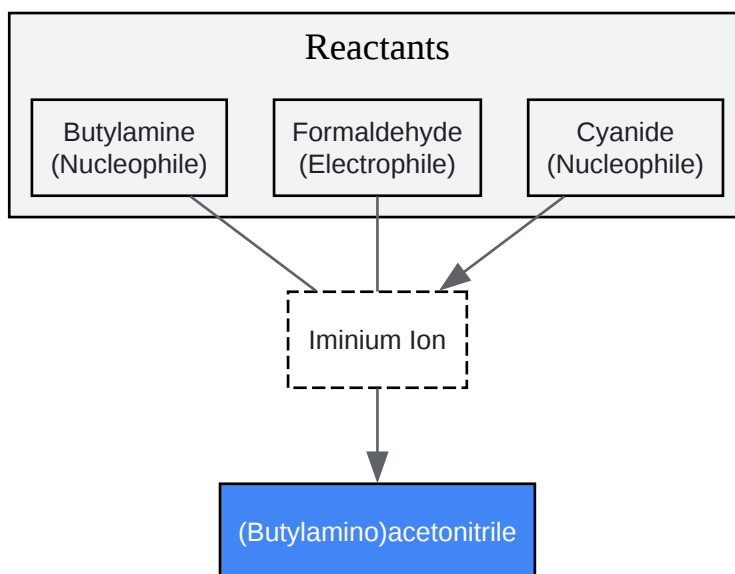
### Experimental Workflow: $\alpha$ -Aminonitrile Synthesis



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Caption: Generalized workflow for  $\alpha$ -aminonitrile synthesis.

## Logical Relationship: Reactants to Product



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Caption: Logical relationship of reactants in the synthesis.

## Safety Information

**(Butylamino)acetonitrile** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] It is harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][9][10]

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